molecular formula C4H8FN B6591056 3-Fluorocyclobutanamine CAS No. 1260670-33-4

3-Fluorocyclobutanamine

Cat. No.: B6591056
CAS No.: 1260670-33-4
M. Wt: 89.11 g/mol
InChI Key: APCSZMINSACNSQ-UHFFFAOYSA-N
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Description

3-Fluorocyclobutanamine: is an organic compound with the molecular formula C4H8FN. It is a fluorinated amine, where a fluorine atom is attached to a cyclobutane ring.

Scientific Research Applications

Chemistry: 3-Fluorocyclobutanamine is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its fluorinated nature can enhance binding affinity and selectivity towards certain biological targets .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of novel drugs. Its structural features may contribute to improved pharmacokinetic properties and metabolic stability .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its incorporation into polymers can impart unique properties such as increased thermal stability and resistance to degradation .

Safety and Hazards

3-Fluorocyclobutanamine is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorocyclobutanamine can be synthesized through several methods. One common approach involves the fluorination of cyclobutanone followed by reductive amination. The fluorination step typically uses reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The resulting fluorocyclobutanone is then subjected to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH), halides (HX)

Major Products:

Comparison with Similar Compounds

    Cyclobutanamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Chlorocyclobutanamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    3-Bromocyclobutanamine:

Uniqueness: 3-Fluorocyclobutanamine is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased lipophilicity, metabolic stability, and binding affinity. These features make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSZMINSACNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705432, DTXSID601297210, DTXSID101309997
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-33-4, 1260670-54-9, 1234616-60-4
Record name 3-Fluorocyclobutanamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutanamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocyclobutanamine, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Fluorocyclobutanamine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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